molecular formula C14H18FNO3 B12905867 Ethyl 2-benzyl-3-ethoxy-2-fluoro-3-iminopropanoate CAS No. 18283-08-4

Ethyl 2-benzyl-3-ethoxy-2-fluoro-3-iminopropanoate

Cat. No.: B12905867
CAS No.: 18283-08-4
M. Wt: 267.30 g/mol
InChI Key: FJPWQBFKZFXCPU-UHFFFAOYSA-N
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Description

Ethyl 2-benzyl-3-ethoxy-2-fluoro-3-iminopropanoate is an organic compound with the molecular formula C14H18FNO3 It is characterized by its unique structure, which includes a benzyl group, an ethoxy group, and a fluoro group attached to an iminopropanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-benzyl-3-ethoxy-2-fluoro-3-iminopropanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-fluoro-3-oxopropanoate with benzylamine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzyl-3-ethoxy-2-fluoro-3-iminopropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethyl 2-benzyl-3-ethoxy-2-fluoro-3-oxopropanoate, while reduction could produce ethyl 2-benzyl-3-ethoxy-2-fluoro-3-aminopropanoate.

Scientific Research Applications

Ethyl 2-benzyl-3-ethoxy-2-fluoro-3-iminopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-benzyl-3-ethoxy-2-fluoro-3-iminopropanoate involves its interaction with specific molecular targets. The fluoro group enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. The benzyl and ethoxy groups contribute to its binding affinity and specificity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 2-benzyl-3-ethoxy-2-fluoro-3-iminopropanoate can be compared with other similar compounds such as:

    Ethyl 2-benzyl-3-ethoxy-2-fluoro-3-oxopropanoate: This compound differs by having an oxo group instead of an imino group.

    Ethyl 2-benzyl-3-ethoxy-2-chloro-3-iminopropanoate: This compound has a chloro group instead of a fluoro group.

    Ethyl 2-benzyl-3-methoxy-2-fluoro-3-iminopropanoate: This compound has a methoxy group instead of an ethoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

18283-08-4

Molecular Formula

C14H18FNO3

Molecular Weight

267.30 g/mol

IUPAC Name

ethyl 2-benzyl-3-ethoxy-2-fluoro-3-iminopropanoate

InChI

InChI=1S/C14H18FNO3/c1-3-18-12(16)14(15,13(17)19-4-2)10-11-8-6-5-7-9-11/h5-9,16H,3-4,10H2,1-2H3

InChI Key

FJPWQBFKZFXCPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C(CC1=CC=CC=C1)(C(=O)OCC)F

Origin of Product

United States

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